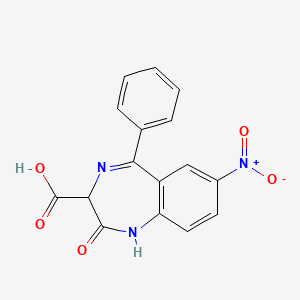![molecular formula C42H86N4O2 B13757396 Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- CAS No. 53620-54-5](/img/structure/B13757396.png)
Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is a complex organic compound with a molecular formula of C42H86N4O2. This compound is known for its unique structure, which includes long hydrocarbon chains and multiple amide groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- typically involves the reaction of octadecanoic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of amide bonds. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Wissenschaftliche Forschungsanwendungen
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Ethylenebis(12-hydroxyoctadecanamide): Similar structure but with hydroxyl groups.
N,N’-(1,2-Ethanediyl)bis(octanamide): Shorter hydrocarbon chains compared to Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-.
Uniqueness
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is unique due to its long hydrocarbon chains and multiple amide groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable complexes.
Eigenschaften
CAS-Nummer |
53620-54-5 |
|---|---|
Molekularformel |
C42H86N4O2 |
Molekulargewicht |
679.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48) |
InChI-Schlüssel |
KWLJEKOMAZTKJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


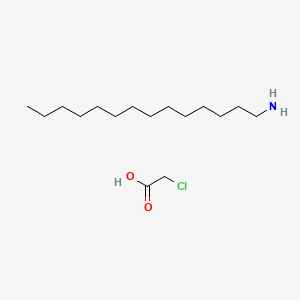
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
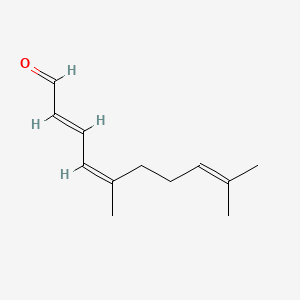

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
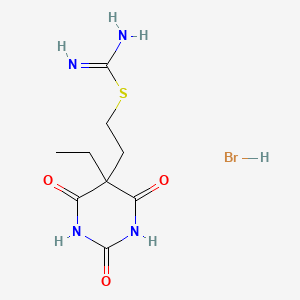

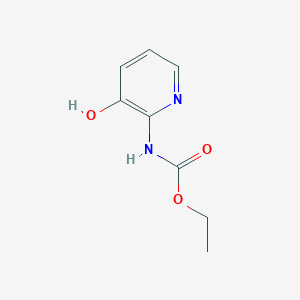
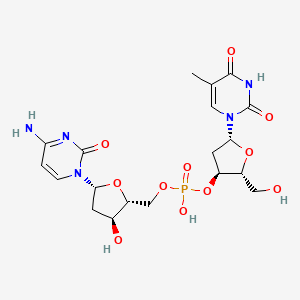
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

